molecular formula C27H26ClN7O B2800962 3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1111316-30-3

3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No. B2800962
CAS RN: 1111316-30-3
M. Wt: 500
InChI Key: SWHUYAOFLXGADB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a fused ring system that is part of the larger class of compounds known as polycyclic aromatic hydrocarbons (PAHs).


Molecular Structure Analysis

The InChI code for a similar compound, 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile, is 1S/C14H16ClN3O/c1-11-2-3-12(15)10-13(11)17-6-8-18(9-7-17)14(19)4-5-16/h2-3,10H,4,6-9H2,1H3 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile, is 277.75 . Other physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Anti-diabetic Drug Development

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials to develop them as anti-diabetic medications. These compounds showed strong inhibition potential and excellent antioxidant and insulinotropic activity, making them promising candidates for anti-diabetic drug development (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

Piperazine and triazolo-pyrazine derivatives were synthesized and exhibited significant antimicrobial activity against bacterial and fungal strains. These compounds, through molecular docking studies, showed promise in developing more potent antimicrobials (Patil et al., 2021).

Anticancer Potential

3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and displayed significant in vitro anticancer evaluation against selected human cancer cells. One compound, in particular, was identified as a promising anticancer agent with significant biological responses and low relative toxicities, acting as a K+ channel inhibitor in cancer models (Romero et al., 2020).

Bacterial Biofilm and MurB Inhibitors

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds, especially one specific derivative, outperformed reference antibiotics in biofilm inhibition activities against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are found in a variety of drugs with different mechanisms of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-chloro-2-methylphenylpiperazine with 3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "To a solution of 5-chloro-2-methylphenylpiperazine in a suitable solvent, add 3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.", "Add a suitable reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Isolate the product by suitable means and purify by suitable methods." ] }

CAS RN

1111316-30-3

Product Name

3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Molecular Formula

C27H26ClN7O

Molecular Weight

500

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one

InChI

InChI=1S/C27H26ClN7O/c1-19-7-8-21(28)17-23(19)32-11-13-33(14-12-32)26(36)10-9-25-29-30-27-24-18-22(20-5-3-2-4-6-20)31-35(24)16-15-34(25)27/h2-8,15-18H,9-14H2,1H3

InChI Key

SWHUYAOFLXGADB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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